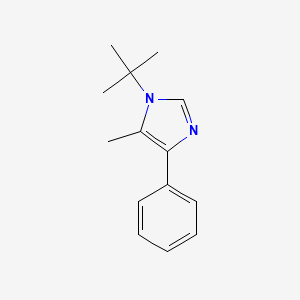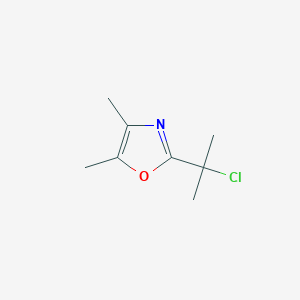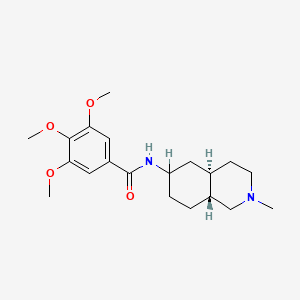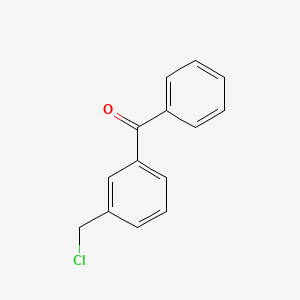
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound with a unique structure that includes a naphthylamine core, an allyloxy group, a chlorine atom, and a dimethylated tetrahydro ring
Méthodes De Préparation
The synthesis of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride involves several steps:
Reduction of 1-nitronaphthalene: The initial step involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.
Allylation: The 1-naphthylamine is then allylated using allyl bromide in the presence of a base to introduce the allyloxy group.
Chlorination: The allylated product is chlorinated using thionyl chloride or another chlorinating agent to introduce the chlorine atom.
Dimethylation: The final step involves the dimethylation of the amine group using dimethyl sulfate or a similar reagent to obtain the desired compound.
Analyse Des Réactions Chimiques
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like chromic acid to form naphthoquinone derivatives.
Reduction: Sodium in boiling amyl alcohol can reduce the compound to yield tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The allyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Applications De Recherche Scientifique
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Naphthylamine, 5-allyloxy-8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds:
1-Naphthylamine: A simpler compound without the allyloxy, chloro, and dimethyl groups.
2-Naphthylamine: Another naphthylamine derivative with different substitution patterns.
1,8-Bis(dimethylamino)naphthalene: A compound with two dimethylamino groups on the naphthalene ring.
Propriétés
Numéro CAS |
63978-97-2 |
|---|---|
Formule moléculaire |
C15H21Cl2NO |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
(8-chloro-5-prop-2-enoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-4-10-18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(2)3;/h4,8-9,13H,1,5-7,10H2,2-3H3;1H |
Clé InChI |
MHBBJQAKOJKYKI-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OCC=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
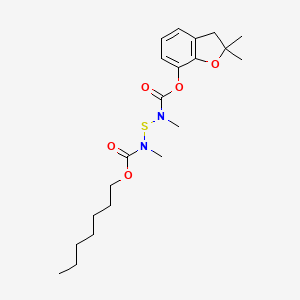

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
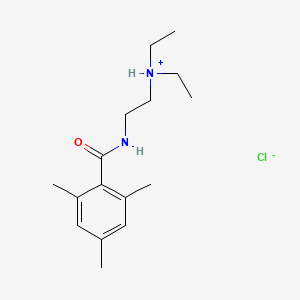
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
